1,5-Diphenylpent-2-en-4-yn-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
117552-49-5 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1,5-diphenylpent-2-en-4-yn-1-one |
InChI |
InChI=1S/C17H12O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H |
InChI Key |
PZRFKFOFEFIHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Use of Greener Solvents:
Traditional Sonogashira reactions often use amine solvents like triethylamine, which are volatile and can be harmful. wikipedia.org Research has focused on replacing these with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Microwave-assisted Sonogashira reactions have been successfully developed in water, eliminating the need for traditional organic solvents and often proceeding without the need for an inert atmosphere. rsc.org
Energy Efficiency:
Microwave-assisted synthesis has emerged as a key technology for promoting green chemistry. organic-chemistry.org Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. organic-chemistry.orgmdpi.com For Sonogashira couplings, microwave irradiation has been shown to produce excellent yields in minutes rather than hours. organic-chemistry.orgnih.gov
Catalyst Efficiency and Alternatives:
The copper co-catalyst in traditional Sonogashira reactions can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.org To address this, copper-free Sonogashira variations have been developed. wikipedia.org Furthermore, the development of highly efficient palladium catalysts, including photoredox catalysts that can operate under visible light at room temperature, reduces the catalyst loading and energy input required. rsc.org The use of recyclable heterogeneous catalysts, such as palladium nanoparticles, also aligns with green chemistry principles.
Solvent Free Synthesis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is a powerful analytical technique that provides profound insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in confirming its structure.
The ¹H NMR spectrum of (E)-1,5-diphenylpent-2-en-4-yn-1-one, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals characteristic signals for its protons. nih.govresearchgate.net The olefinic protons on the C=C double bond appear as distinct doublets. One proton is observed at δ 7.13 ppm with a coupling constant (J) of 15.6 Hz, and the other appears at δ 7.43 ppm with a J value of 15.2 Hz. nih.govresearchgate.net The large coupling constants are indicative of a trans (E) configuration for the double bond. nih.govresearchgate.net
The aromatic protons of the two phenyl groups resonate in the region of δ 7.33–7.99 ppm. nih.govresearchgate.net Specifically, a multiplet integrating to three protons is found between δ 7.33 and 7.37 ppm. nih.govresearchgate.net Another multiplet for four protons is located between δ 7.47 and 7.53 ppm, followed by a one-proton multiplet at δ 7.55–7.57 ppm. nih.govresearchgate.net A two-proton multiplet is observed further downfield between δ 7.96 and 7.99 ppm. nih.govresearchgate.net
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.13 | d | 15.6 | 1H | Olefinic Proton |
| 7.33–7.37 | m | - | 3H | Aromatic Protons |
| 7.43 | d | 15.2 | 1H | Olefinic Proton |
| 7.47–7.53 | m | - | 4H | Aromatic Protons |
| 7.55–7.57 | m | - | 1H | Aromatic Proton |
| 7.96–7.99 | m | - | 2H | Aromatic Protons |
The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides a detailed map of the carbon skeleton of this compound. nih.govresearchgate.net The carbonyl carbon (C=O) is characteristically found at the most downfield position, at δ 188.8 ppm. nih.govresearchgate.net The carbons of the alkyne group (C≡C) are observed at δ 87.7 and 99.3 ppm. nih.govresearchgate.net The olefinic carbons (C=C) resonate at δ 122.2 and 125.1 ppm. nih.govresearchgate.net The remaining signals in the aromatic region, between δ 128.5 and 137.2 ppm, correspond to the carbons of the two phenyl rings. nih.govresearchgate.net Specifically, distinct signals are observed at δ 128.5 (two carbons), 128.7, 129.4, 132.0, 133.0, 133.2, and 137.2 ppm. nih.govresearchgate.net
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 87.7 | Alkyne Carbon (C≡C) |
| 99.3 | Alkyne Carbon (C≡C) |
| 122.2 | Olefinic Carbon (C=C) |
| 125.1 | Olefinic Carbon (C=C) |
| 128.5 | Aromatic Carbons |
| 128.7 | Aromatic Carbon |
| 129.4 | Aromatic Carbon |
| 132.0 | Aromatic Carbon |
| 133.0 | Aromatic Carbon |
| 133.2 | Aromatic Carbon |
| 137.2 | Aromatic Carbon |
| 188.8 | Carbonyl Carbon (C=O) |
While specific COSY, HMQC, and HMBC data for this compound are not detailed in the provided search results, the application of these techniques is a standard and powerful method for the unambiguous assignment of all proton and carbon signals. For instance, a COSY (Correlation Spectroscopy) experiment would show correlations between the coupled olefinic protons. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to, such as the olefinic protons and their corresponding carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would be crucial for identifying longer-range (2-3 bond) correlations, for example, from the olefinic protons to the carbonyl carbon and the alkyne carbons, as well as from the aromatic protons to the various carbons of the phenyl rings and the main chain, thereby confirming the connectivity of the entire molecule.
Infrared (IR) Spectroscopic Analysis of Functional Group Vibrations
Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound shows a strong absorption band for the carbonyl (C=O) group at 1661 cm⁻¹. nih.govresearchgate.net The position of this band is influenced by conjugation. youtube.compg.edu.ploregonstate.edu The conjugation of the carbonyl group with the adjacent alkene and phenyl ring leads to a decrease in the C=O stretching frequency compared to a simple saturated ketone (typically ~1715 cm⁻¹). oregonstate.edulibretexts.org This is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group. youtube.com
The presence of the alkyne (C≡C) and alkene (C=C) functionalities is also confirmed by the IR spectrum. A distinct, sharp absorption band corresponding to the C≡C stretching vibration is observed at 2191 cm⁻¹. nih.govresearchgate.net This frequency is typical for a disubstituted alkyne. libretexts.orglibretexts.orgquimicaorganica.org The C=C stretching vibration of the alkene appears in the spectrum as a band at 1597 cm⁻¹. nih.govresearchgate.net Additional bands at 3063 cm⁻¹, 1580 cm⁻¹, 1337 cm⁻¹, 1308 cm⁻¹, 1254 cm⁻¹, and 1211 cm⁻¹ are also observed, corresponding to various other vibrational modes within the molecule, such as C-H stretches and bends. nih.govresearchgate.net
| Frequency (ν) in cm⁻¹ | Functional Group Vibration |
|---|---|
| 3063 | Aromatic C-H Stretch |
| 2191 | Alkyne (C≡C) Stretch |
| 1661 | Carbonyl (C=O) Stretch |
| 1597 | Alkene (C=C) Stretch |
| 1580 | Aromatic C=C Stretch |
Conjugation Effects on Vibrational Spectroscopic Signatures
The extensive conjugation in this compound, involving two phenyl rings, a carbon-carbon double bond (alkene), a carbon-carbon triple bond (alkyne), and a carbonyl group, significantly influences its vibrational spectrum. This extended π-system leads to delocalization of electron density, which in turn affects the force constants of the involved bonds and, consequently, their characteristic absorption frequencies in infrared (IR) spectroscopy.
The IR spectrum of this compound, recorded in a KBr matrix, displays several key absorption bands that are characteristic of its functional groups. researchgate.net The positions of these bands are shifted due to the electronic effects of conjugation.
| Functional Group | Observed Vibrational Frequency (cm⁻¹) researchgate.net | Expected Range for Unconjugated Systems (cm⁻¹) | Effect of Conjugation |
| Carbonyl (C=O) | 1661 | ~1715 (for a simple ketone) | Lower frequency (redshift) |
| Alkyne (C≡C) | 2191 | 2100-2260 | Within the typical range, but can be influenced by conjugation |
| Alkene (C=C) | 1597 | ~1650 | Lower frequency (redshift) |
| Aromatic C=C | 1580 | 1450-1600 | Within the typical range |
| C-H (Aromatic/Vinylic) | 3063 | >3000 | Typical for sp² C-H bonds |
The most pronounced effect of conjugation is observed on the carbonyl (C=O) stretching frequency. In a typical non-conjugated ketone, this strong absorption appears around 1715 cm⁻¹. plos.org However, in this compound, the C=O stretching vibration is observed at a significantly lower wavenumber of 1661 cm⁻¹. researchgate.net This redshift is a direct consequence of the delocalization of π-electrons throughout the conjugated system. Resonance structures can be drawn where the C=O bond has more single-bond character, which weakens the bond and lowers the energy required to excite its stretching vibration. libretexts.org
Similarly, the carbon-carbon double bond (C=C) stretching frequency is also affected by conjugation. An isolated C=C bond typically absorbs in the 1640-1680 cm⁻¹ region. In this molecule, the C=C stretch is found at 1597 cm⁻¹. researchgate.net This lowering of the absorption frequency is also attributed to the delocalization of electrons, which reduces the double-bond character of the alkene. libretexts.org
The carbon-carbon triple bond (C≡C) stretch is observed at 2191 cm⁻¹. researchgate.net While this falls within the general range for alkynes (2100-2260 cm⁻¹), its intensity can be influenced by the symmetry of the substitution around it. In this case, being part of a large, conjugated system can affect the dipole moment change during vibration, thus influencing the peak's intensity.
The presence of aromatic rings is confirmed by the absorption at 1580 cm⁻¹ (aromatic C=C stretching) and the C-H stretching vibration at 3063 cm⁻¹, which is characteristic of C-H bonds on sp² hybridized carbons (aromatic and vinylic). researchgate.net
Mass Spectrometry for Molecular Formula and Fragmentation Studies
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₇H₁₂O. researchgate.net The exact mass, which is the monoisotopic mass calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O), has been determined to be 232.088815 g/mol . libretexts.org This precise mass measurement is a critical piece of data for confirming the identity of the compound.
| Compound Name | Molecular Formula | Exact Mass ( g/mol ) |
| This compound | C₁₇H₁₂O | 232.088815 libretexts.org |
Electron Ionization (EI) Fragmentation:
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of aromatic ketones is often characterized by several key pathways. For this compound (MW = 232.28), the following fragments would be expected:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the formation of a stable benzoyl cation or a phenylacetylenic radical, and vice versa.
Loss of the phenylacetylenyl group (C₈H₅•, mass = 101) would result in a fragment at m/z 131 ([C₉H₇O]⁺).
Loss of the benzoyl group (C₇H₅O•, mass = 105) would lead to a fragment at m/z 127 ([C₁₀H₇]⁺).
Loss of CO: The molecular ion could lose a molecule of carbon monoxide (CO, mass = 28) to form a fragment at m/z 204 .
Phenyl Cation: The presence of phenyl groups often leads to a prominent peak at m/z 77 , corresponding to the phenyl cation ([C₆H₅]⁺).
Other Fragments: Cleavage at other points in the pentenynone chain could also occur, leading to a complex fragmentation pattern.
Electrospray Ionization (ESI) Fragmentation:
ESI is a softer ionization technique that typically results in less fragmentation than EI. In positive ion mode, ESI would likely produce the protonated molecule, [M+H]⁺, at m/z 233 . In negative ion mode, the deprotonated molecule, [M-H]⁻, at m/z 231 might be observed.
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) would likely show fragmentation patterns initiated by the protonation site, which is expected to be the carbonyl oxygen. Common fragmentation pathways for protonated chalcones, which are structurally similar, include the loss of one of the phenyl rings. Therefore, for this compound, one might expect to see:
Loss of a neutral benzene (B151609) molecule (C₆H₆, mass = 78) to give a fragment at m/z 155 .
Loss of a neutral phenylacetylene (B144264) molecule (C₈H₆, mass = 102) to give a fragment at m/z 131 .
Loss of water (H₂O, mass = 18) if a rearrangement occurs, leading to a fragment at m/z 215 .
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
X-ray crystallographic analysis of this compound confirms that the molecule exists in the E-conformation about the C2=C3 double bond. researchgate.netplos.org This trans arrangement is the thermodynamically more stable isomer due to reduced steric hindrance between the substituents on the double bond.
The crystal structure reveals that the molecule is nearly planar, a consequence of the extensive conjugation. researchgate.netplos.org The molecule can be described as two main planar fragments: the phenylethylenone group and the phenylacetylene group. researchgate.netplos.org The root-mean-square (r.m.s.) deviation from planarity for the phenylethylenone fragment is 0.059 Å, and for the phenylacetylene fragment, it is 0.023 Å. researchgate.netplos.org
A slight deviation from complete planarity is indicated by the dihedral angle of 14.16° between the mean planes of these two fragments. researchgate.netplos.org Furthermore, the C3—C4≡C5—C12 torsion angle is 7.7° , indicating a slight twist around the single bond connecting the alkene and alkyne moieties. researchgate.netplos.org
The bond lengths within the acetylene (B1199291) fragment (C3—C4: 1.419 Å, C4≡C5: 1.201 Å, C5—C12: 1.432 Å) are characteristic of conjugated enynone systems. researchgate.netplos.org In the crystal lattice, molecules are linked into zigzag chains along the b-axis by weak intermolecular C—H···O hydrogen bonds. researchgate.netplos.org
| Crystallographic Data for this compound researchgate.netplos.org | |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.4696 |
| b (Å) | 13.7164 |
| c (Å) | 16.3117 |
| Volume (ų) | 1223.76 |
| Z | 4 |
Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., C–H···O Hydrogen Bonds)
In the crystal structure, molecules of (E)-1,5-Diphenylpent-2-en-4-yn-1-one are linked by these weak C–H···O hydrogen bonds, forming zigzag chains that propagate along the researchgate.net direction of the crystal lattice. nih.gov These interactions, while individually weak, collectively contribute to the stability of the crystal structure. The crystal packing is further characterized by the stacking of these hydrogen-bonded chains along the a-axis. nih.gov
The molecule itself adopts an E conformation about the C=C double bond. The structure is nearly planar, with a small dihedral angle of 14.16 (7)° between the mean planes of the phenylethylenone and phenylacetylene fragments. nih.gov This planarity facilitates efficient packing in the crystal.
Detailed geometric analysis of the C–H···O hydrogen bonds reveals the specific atomic distances and angles that define these interactions. The relevant data are summarized in the table below.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |
| C16—H16···O1 | 0.95 | 2.54 | 3.165 (2) | 124 | (i) x, 1+y, z |
| C17—H17···O1 | 0.95 | 2.61 | 3.202 (2) | 121 | (i) x, 1+y, z |
| Table 1: Hydrogen-bond geometry (Å, °) for (E)-1,5-Diphenylpent-2-en-4-yn-1-one. nih.gov |
Chiral Space Group Crystallization Analysis
The crystallization of a compound in a chiral space group is a significant finding, as it implies that the crystal structure as a whole is chiral, regardless of whether the individual molecules are chiral. There are 230 possible space groups, and of these, 65 are Sohncke groups which allow for the crystallization of chiral molecules. Within the Sohncke groups, 22 are themselves chiral, existing as 11 enantiomorphic pairs. csic.esnih.gov
The single-crystal X-ray diffraction analysis of (E)-1,5-Diphenylpent-2-en-4-yn-1-one revealed that it crystallizes in the orthorhombic space group P222. researchgate.net This space group is one of the 22 chiral space groups. The designation P222 indicates a primitive lattice with three mutually perpendicular twofold rotation axes. The absence of rotoinversion axes or mirror planes in this space group means that it cannot be superimposed on its mirror image, hence its classification as chiral.
The crystallization of an achiral molecule like (E)-1,5-Diphenylpent-2-en-4-yn-1-one in a chiral space group is a phenomenon known as spontaneous resolution or conglomerate crystallization. This results in a crystalline solid where each individual crystal is chiral, containing molecules of only one handedness in their arrangement, even though the molecule itself is achiral in solution. The bulk sample is typically a racemic mixture of these enantiomorphic crystals.
The crystallographic data for (E)-1,5-Diphenylpent-2-en-4-yn-1-one are presented in the table below.
| Crystal Data | |
| Chemical formula | C₁₇H₁₂O |
| Molar mass | 232.27 g/mol |
| Crystal system | Orthorhombic |
| Space group | P222 |
| a (Å) | 5.4696 (4) |
| b (Å) | 13.7164 (10) |
| c (Å) | 16.3117 (11) |
| V (ų) | 1223.76 (15) |
| Z | 4 |
| Table 2: Crystallographic data for (E)-1,5-Diphenylpent-2-en-4-yn-1-one. nih.govresearchgate.net |
Nucleophilic Addition Reactions
The electrophilic nature of the carbon atoms in the conjugated system of this compound makes it susceptible to attack by nucleophiles. These reactions can lead to the formation of a wide array of complex molecules, including carbocyclic and heterocyclic systems.
A notable reaction of 1,5-diarylpent-2-en-4-yn-1-ones, including the title compound, is their dimerization with malononitrile (B47326) in the presence of a strong base. This process leads to the stereoselective formation of highly substituted and polyfunctionalized cyclohexane (B81311) derivatives. rsc.orgnih.gov
The reaction of 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile, when promoted by lithium diisopropylamide (LDA), results in a dimerization process that yields 4-aryl-2,6-bis(arylethynyl)-3-(aryloxomethyl)-4-hydroxycyclohexane-1,1-dicarbonitriles. rsc.org This reaction is highly stereoselective, leading to the formation of a single diastereomer of the cyclohexane product. rsc.org These complex structures are of interest due to their potential applications as photoluminescent materials and as building blocks for even more complex molecular architectures. rsc.org
Table 1: Synthesis of Multisubstituted Cyclohexanes from 1,5-Diarylpent-2-en-4-yn-1-ones and Malononitrile rsc.org
| Entry | Aryl Group (Ar) | Product | Yield (%) |
| 1 | Phenyl | 4-Phenyl-2,6-bis(phenylethynyl)-3-(phenoxymethyl)-4-hydroxycyclohexane-1,1-dicarbonitrile | 60 |
| 2 | 4-Methylphenyl | 4-(4-Methylphenyl)-2,6-bis((4-methylphenyl)ethynyl)-3-((4-methylphenyl)oxymethyl)-4-hydroxycyclohexane-1,1-dicarbonitrile | 55 |
| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2,6-bis((4-methoxyphenyl)ethynyl)-3-((4-methoxyphenyl)oxymethyl)-4-hydroxycyclohexane-1,1-dicarbonitrile | 52 |
| 4 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-2,6-bis((4-chlorophenyl)ethynyl)-3-((4-chlorophenyl)oxymethyl)-4-hydroxycyclohexane-1,1-dicarbonitrile | 58 |
The choice of base is critical in directing the reaction pathway. While weaker bases in the presence of alcohols lead to the formation of substituted pyridines, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is essential for promoting the dimerization to form cyclohexanes. rsc.org LDA is a bulky base that deprotonates malononitrile to generate a carbanion. acs.org This carbanion then acts as the nucleophile, initiating a cascade of reactions involving two molecules of the enynone. The use of LDA allows the reaction to proceed under kinetic control, favoring the formation of the thermodynamically stable cyclohexane product. rsc.orgacs.org
By carefully controlling the reaction conditions, such as temperature and reaction time, it has been possible to isolate and characterize intermediates in the reaction pathway. rsc.orgnih.gov These studies have provided valuable insights into the plausible mechanism of this complex transformation. The ability to isolate these intermediates lends strong support to the proposed multi-step reaction cascade initiated by the nucleophilic attack of the malononitrile carbanion. rsc.org
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the reactants. acs.org this compound is a suitable substrate for such reactions, leading to the formation of diverse heterocyclic systems, most notably substituted pyridines. rsc.org These reactions often proceed through a series of tandem events, such as Michael additions and intramolecular cyclizations. acs.org
The synthesis of substituted pyridines from 1,3-dicarbonyl compounds, aldehydes, and an ammonia source is a well-established MCR known as the Hantzsch pyridine synthesis. acs.orgnih.gov A related approach, the Bohlmann-Rahtz pyridine synthesis, also provides access to substituted pyridines from enamines and α,β-unsaturated ketones. acs.org In the context of this compound, its reaction with nucleophiles like malononitrile in the presence of an alkoxide can lead to the formation of substituted 2-alkoxy-3-cyanopyridines. rsc.org
Table 2: Examples of Multicomponent Reactions for Pyridine Synthesis
| Reaction Name | Reactants | Product Type |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine (oxidized to Pyridine) |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | 2-Pyridone |
Dimerization via Carbanionic Reactions with Malononitrile
Intramolecular Cyclization Reactions
The conjugated enynone framework of this compound also allows for various intramolecular cyclization reactions, often catalyzed by transition metals, to produce a range of cyclic structures. These reactions are powerful tools for the construction of complex molecular scaffolds from linear precursors.
Enynones are known to undergo gold-catalyzed cyclization to afford highly substituted furans. acs.orgrsc.orgorganic-chemistry.org This transformation is thought to proceed through the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the carbonyl oxygen. youtube.com Another potential intramolecular cyclization pathway for derivatives of this compound is the Nazarov cyclization. nih.govthieme.comwikipedia.orghawaii.edu This reaction involves the 4π-electrocyclic ring closure of a pentadienyl cation, which can be generated from a divinyl ketone precursor. A divinyl ketone could potentially be synthesized from this compound. The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones. nih.govwikipedia.org
Table 3: Potential Intramolecular Cyclization Pathways for this compound Derivatives
| Cyclization Type | Catalyst/Reagent | Product Type |
| Gold-Catalyzed Furan (B31954) Synthesis | Gold(I) or Gold(III) catalyst | Substituted Furan |
| Nazarov Cyclization | Lewis or Brønsted Acid | Cyclopentenone |
| Radical Cascade Cyclization | Radical Initiator | Functionalized Indanones |
Acid-Promoted Cyclization to 2,3-Dihydropyran-4-ones
The acid-catalyzed cyclization of enynones represents a significant pathway to the synthesis of various oxygen-containing heterocycles. In the case of this compound and its analogs, these reactions can lead to the formation of pyranone structures.
While specific studies detailing the reaction of this compound in trifluoromethanesulfonic acid are not extensively documented in the provided search results, the behavior of similar systems in strong acids suggests that protonation of the carbonyl group would be the initial step. This would generate a highly electrophilic species, activating the molecule for subsequent intramolecular reactions. The superacidic environment would facilitate cyclization by enhancing the electrophilicity of the protonated carbonyl and promoting carbocationic intermediates.
The regiochemical outcome of the cyclization is dictated by the relative reactivity of the double and triple bonds toward nucleophilic attack by the protonated carbonyl's oxygen. The formation of a 2,3-dihydropyran-4-one would involve the intramolecular attack of the carbonyl oxygen onto the activated carbon-carbon double bond. The specific regioselectivity would depend on the stability of the resulting carbocationic intermediates, which is influenced by the phenyl substituents.
Furan-Forming Cyclizations (Relevant for analogous enynones)
Enynones are well-established precursors for the synthesis of furans through various catalytic pathways. nih.gov
A notable application of enynones is in metal-catalyzed furan formations that proceed through the formation of 2-furyl carbene complexes. nih.gov While the specific reaction of this compound in this context is not detailed, analogous enynone systems undergo this transformation. Typically, a metal catalyst, such as a gold or platinum complex, activates the alkyne moiety, leading to an intramolecular nucleophilic attack from the carbonyl oxygen. This cyclization generates a furan ring with a metal carbene substituent, which can then undergo further reactions.
In the presence of acid, certain enynones can undergo dimerization to form difurylethylenes. This transformation likely involves an initial acid-catalyzed cyclization of one enynone molecule to form a furan intermediate. This furan can then react with a second protonated enynone molecule in a domino reaction sequence, ultimately leading to the formation of a dimeric structure featuring two furan rings connected by an ethylene bridge.
Cyclocondensation Reactions
Cyclocondensation reactions of this compound and structurally related enynones with various nucleophiles provide access to a wide array of heterocyclic compounds. A prominent example is the reaction with hydrazine (B178648) derivatives to yield pyrazoles.
The reaction of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines in an acidified alcohol primarily yields the corresponding arylhydrazones. researchgate.net These intermediates can then be cyclized under heating in polar solvents to selectively form 1,5-disubstituted 3-styrylpyrazoles in high yields (77-95%). researchgate.net The reaction pathway is influenced by the substitution pattern of the enynone and the reaction conditions. For instance, the reaction of phenylhydrazine (B124118) with an enynone featuring a terminal triple bond can lead to the formation of 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles. researchgate.net
The table below summarizes the outcomes of selected cyclocondensation reactions involving enynones and hydrazines.
| Enynone Reactant | Hydrazine Reactant | Product(s) | Reference |
| 1,5-Disubstituted pent-1-en-4-yn-1-ones | Arylhydrazines | 1,5-Disubstituted 3-styrylpyrazoles | researchgate.net |
| 5-Phenylpent-1-en-4-yn-3-one | Phenylhydrazine, 4-Methylphenylhydrazine | 1-Aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles | researchgate.net |
| 1,5-Diphenyl-1-penten-4-yn-3-one | Phenylhydrazine | 1,5-Diphenyl-3-phenylethynyl-4,5-dihydropyrazole | researchgate.netresearchgate.net |
| 1,5-Diphenyl-1-penten-4-yn-3-one | 2,4-Dinitrophenylhydrazine | Unsaturated hydrazone | researchgate.netresearchgate.net |
These reactions highlight the versatility of this compound and related enynones as synthons for complex heterocyclic molecules. The regioselectivity of the cyclocondensation is a crucial aspect, with theoretical calculations (DFT) and experimental results indicating that cyclization involving the triple bond is often the thermodynamically preferred pathway. researchgate.net
Reaction with Hydrazines for Pyrazole (B372694) and Pyrazoline Synthesis
The reaction of this compound with hydrazine derivatives is a prominent method for the construction of pyrazole and pyrazoline ring systems. These nitrogen-containing heterocycles are of significant interest due to their prevalence in agrochemicals, pharmaceuticals, and functional materials. The inherent reactivity of the enynone system allows for nucleophilic attack by hydrazines, initiating a cascade of reactions that lead to the formation of these valuable five-membered rings.
Regioselectivity and Electronic Effects of Substituents
The synthesis of pyrazoles from this compound and substituted hydrazines is characterized by questions of regioselectivity. The unsymmetrical nature of both the enynone and many substituted hydrazines means that two different regioisomeric pyrazole products are possible. The outcome of the reaction is often governed by the electronic and steric nature of the substituents on the hydrazine reactant.
While specific studies on the regioselectivity of this exact reaction are not extensively detailed in publicly available literature, general principles of enynone reactivity suggest that the initial nucleophilic attack of the hydrazine can occur at either the carbonyl carbon or the β-carbon of the enone system. The subsequent cyclization and dehydration steps would then lead to the corresponding pyrazole isomers. The electronic nature of the substituent on the hydrazine (e.g., electron-donating or electron-withdrawing groups) would be expected to modulate the nucleophilicity of the two nitrogen atoms, thereby influencing the regiochemical outcome.
A summary of expected products from the reaction with a generic substituted hydrazine is presented below:
| Reactant 1 | Reactant 2 | Possible Products (Regioisomers) |
| This compound | Substituted Hydrazine (R-NHNH₂) | 1-Substituted-3(5)-phenyl-5(3)-(phenylethynyl)pyrazole |
| 1-Substituted-3(5)-phenyl-5(3)-(phenylethynyl)pyrazoline |
Further empirical studies would be necessary to delineate the precise influence of various substituents on the regioselectivity of this transformation.
Synthesis of Fluorescent Pyrazole Derivatives
The synthesis of novel fluorophores is a burgeoning area of research, with applications in bioimaging, sensing, and materials science. Pyrazole derivatives are known to form the core of many fluorescent compounds. The extended π-conjugation present in this compound makes it an attractive precursor for the synthesis of fluorescent pyrazoles. The resulting products, which incorporate both phenyl and phenylethynyl moieties, are expected to possess significant delocalization of their π-electrons, a key feature for fluorescence.
While the synthesis of fluorescent pyrazoles specifically from this compound has not been detailed in available research, the general strategy would involve its reaction with a hydrazine derivative that already contains a fluorophoric group, or a group that can be readily converted into one. The resulting pyrazole would then have the desired photophysical properties.
Pericyclic Rearrangements
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in organic synthesis for the stereospecific construction of complex molecular architectures. The unique conjugated system of this compound makes it a candidate for participating in such transformations.
Exploration of-Sigmatropic Rearrangements as Substrate Precursors
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. While the prompt specifies-sigmatropic rearrangements, available literature more commonly points to the utility of enynones like this compound as precursors in-sigmatropic rearrangements. This type of reaction, such as the Cope or Claisen rearrangement, typically involves a 1,5-diene or a related system. It is conceivable that this compound could be elaborated into a substrate suitable for a-sigmatropic shift, though direct examples are not readily found. Such a transformation would require the assembly of a molecule containing two five-atom chains that can participate in the concerted bond reorganization.
Derivatization Strategies
The carbonyl group of this compound is a key functional handle for further derivatization, allowing for the synthesis of a wide range of other compounds.
Formation and Cyclization of Oxime Derivatives (e.g., to Pyridinols)
The reaction of the ketone in this compound with hydroxylamine would lead to the formation of the corresponding oxime derivative. Oximes are versatile intermediates that can undergo various subsequent reactions. One such transformation is their cyclization to form substituted pyridines or pyridinols.
Detailed studies on the formation of the oxime of this compound and its subsequent cyclization to pyridinols are not present in the accessible literature. However, a plausible pathway could involve the intramolecular attack of the oxime nitrogen or oxygen onto the alkyne moiety, potentially catalyzed by an acid or a transition metal. This would lead to a six-membered ring, which upon tautomerization or further reaction could yield a highly substituted pyridinol. The specifics of the reaction conditions would be crucial in directing the outcome of such a cyclization.
Thiylation Reactions
The conjugated system within this compound, comprising both a double and a triple bond, presents multiple sites susceptible to nucleophilic attack. Thiols are known to participate in nucleophilic addition reactions with activated alkenes and alkynes, a transformation commonly referred to as a thio-Michael addition. science.govwikipedia.orgnih.gov This type of reaction offers a direct route to introduce sulfur-containing functional groups into the molecule, a process known as thiylation.
The α,β-unsaturated ketone moiety in this compound activates the carbon-carbon double bond for conjugate addition. Similarly, the triple bond, being part of an extended conjugated system, is also a potential site for nucleophilic attack by a thiol. The reaction of this compound with a thiol (R-SH) could theoretically lead to the addition of the thiol across either the double or the triple bond.
The regioselectivity of the thiol addition would likely be influenced by several factors, including the reaction conditions (e.g., catalyst, solvent, temperature) and the nature of the thiol itself. For instance, base-catalyzed Michael additions are common for promoting the addition of thiols to α,β-unsaturated carbonyl compounds.
A plausible reaction scheme for the thiylation of this compound is as follows:
This compound + R-SH → Thiol-adduct
Mechanistic Investigations into 1,5 Diphenylpent 2 En 4 Yn 1 One Transformations
Reaction Mechanism Elucidation for Cyclohexane (B81311) Formation
The formation of a cyclohexane or a related cyclohexene (B86901) derivative from 1,5-diphenylpent-2-en-4-yn-1-one can be mechanistically rationalized through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. wikipedia.org In this process, the enynone typically acts as the dienophile ("diene-loving" component), reacting with a conjugated diene. masterorganicchemistry.com
The core mechanism involves a concerted, single-step process where three pi bonds are broken, and two new sigma bonds and one new pi bond are formed, resulting in a six-membered ring. libretexts.orgyoutube.com The electron-withdrawing nature of the carbonyl group in this compound makes the conjugated C=C double bond electron-poor, thereby enhancing its reactivity as a dienophile in normal-demand Diels-Alder reactions. libretexts.org
Postulated Diels-Alder Mechanism:
Approach of Reactants: A conjugated diene (e.g., 1,3-butadiene) approaches the C2=C3 double bond of this compound. For the reaction to occur, the diene must adopt an s-cis conformation. masterorganicchemistry.com
Transition State: A cyclic transition state is formed, involving the overlap of the pi orbitals of the diene and the dienophile. In this concerted step, six pi electrons are redistributed. khanacademy.org
Cycloadduct Formation: The reaction culminates in the formation of a new six-membered ring. The original double bond of the dienophile becomes a single bond, and a new double bond is formed in the resulting cyclohexene ring between the C2 and C3 atoms of the original diene. youtube.com
The stereochemistry of the substituents on the dienophile is retained in the product, a characteristic feature of the stereospecific nature of the Diels-Alder reaction. libretexts.org While this is a plausible and well-established pathway for forming six-membered rings, intramolecular versions are also possible if the molecule contains both a diene and a dienophile separated by a suitable tether, which is not the case for the parent compound itself but could be for its derivatives. masterorganicchemistry.com
Detailed Pathways of Dihydropyranone Cyclization
The intramolecular cyclization of this compound and its analogues to form dihydropyranone structures is a significant transformation, typically promoted by strong acids like triflic acid (TfOH). researchgate.net
Acid catalysis is crucial for initiating the cyclization process. The mechanism commences with the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the enynone system. youtube.com
Protonation of Carbonyl: The lone pair of electrons on the carbonyl oxygen attacks a proton (H⁺) from the acid catalyst. youtube.com
Enhanced Electrophilicity: The resulting protonated carbonyl group withdraws electron density more effectively from the conjugated system. This makes the carbon atom of the alkyne (C-4) more susceptible to nucleophilic attack.
This electrophilic activation is a key step that lowers the energy barrier for the subsequent intramolecular ring-closure.
Following the initial activation, the reaction proceeds through a series of intermediates to yield the final dihydropyranone product. For linear-conjugated enynones like 1,5-diarylpent-4-en-2-yn-1-ones, cyclization in triflic acid leads to 2,6-diaryl-2,3-dihydropyran-4-ones. researchgate.net
Proposed Mechanistic Pathway:
Intramolecular Attack: The C=C double bond acts as an internal nucleophile, attacking the electrophilically activated alkyne. This ring-closing step can lead to the formation of a vinyl cation intermediate, stabilized by the adjacent aryl group.
Role of Counter-ion: In the presence of an acid like triflic acid, the triflate anion (TfO⁻) can act as a nucleophile, potentially leading to the transient formation of a vinyl triflate . This intermediate is highly reactive and can readily participate in subsequent steps.
Enol Intermediate and Tautomerization: The reaction cascade ultimately leads to an enol intermediate. This enol then tautomerizes to the more stable keto form, yielding the final 2,6-diphenyl-2,3-dihydropyran-4-one product.
The specific nature and lifetime of these intermediates are influenced by the reaction conditions and the substitution pattern on the aromatic rings.
Mechanistic Aspects of Pyrazole (B372694) and Pyrazoline Cyclocondensation
The reaction of this compound with hydrazines is a classic and versatile method for synthesizing five-membered nitrogen-containing heterocycles, namely pyrazoles and pyrazolines. mdpi.com The outcome of this reaction is highly dependent on the electronic properties of both reactants.
The regioselectivity of the cyclocondensation is dictated by the electronic nature of the substituents on the enynone. mdpi.com Research on cross-conjugated enynones demonstrates that the reaction path is controlled by the substituent's character. researchgate.netmdpi.com
Attack on Carbonyl vs. Conjugate Addition: Hydrazine (B178648), being a potent bis-nucleophile, can initiate the reaction by attacking either the electrophilic carbonyl carbon or by undergoing a conjugate addition to the α,β-unsaturated system (either the C=C or C≡C bond).
Formation of Pyrazolines: For substrates like 1,5-diphenylpent-1-en-4-yn-3-one, reaction with arylhydrazines consistently yields 4,5-dihydro-1H-pyrazoles (pyrazolines). mdpi.com This suggests an initial attack at the C=C double bond.
Formation of Pyrazoles: In contrast, enynones bearing electron-rich five-membered heteroaromatic substituents tend to react with arylhydrazines to form fully aromatic pyrazoles. researchgate.netmdpi.com This pathway involves an initial attack on the carbonyl group, followed by cyclization involving the alkyne.
The electronic properties of the hydrazine derivative also play a role. More nucleophilic hydrazines will react more readily, and the nature of the substituent on the hydrazine can influence the stability of intermediates and the final product distribution.
General Mechanistic Scheme for Pyrazole Formation:
Condensation of hydrazine with the carbonyl group to form a hydrazone intermediate.
Intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the alkyne.
Tautomerization to yield the stable, aromatic pyrazole ring.
Kinetics and Thermodynamics of Enynone Reactivity
The reactivity of enynones like this compound is governed by a delicate interplay between kinetic and thermodynamic factors, which can be manipulated by reaction conditions to favor specific products. nih.gov
Kinetic vs. Thermodynamic Control:
In many reactions involving enynones, a kinetically controlled product is formed faster, often at lower temperatures, as it proceeds via a lower activation energy barrier. libretexts.org In contrast, a thermodynamically controlled product is the most stable product and is favored at higher temperatures where the reactions are reversible, allowing the system to reach equilibrium. libretexts.orgyoutube.com
A study on the synthesis of pyrazoles from heteropropargyl precursors highlights this concept. The formation of the intermediate ynone was found to be a kinetically controlled process, favored by shorter reaction times. mdpi.com Allowing the reaction to proceed for longer, especially in polar solvents, led to the formation of a thermodynamically more stable furan (B31954) derivative. mdpi.com
This principle can be extrapolated to the reactions of this compound. For instance, in the cyclocondensation with hydrazine, the initial formation of a pyrazoline (from attack at the C=C bond) might be the kinetic product, while the formation of the aromatic pyrazole (often requiring harsher conditions or leading to a more stable aromatic system) could be the thermodynamic product.
The choice of solvent, temperature, and catalysts can be used to selectively navigate the reaction energy landscape to favor either the kinetic or thermodynamic product. khanacademy.org For example, sterically hindered bases at low temperatures often favor the formation of the kinetic product by deprotonating a less sterically hindered site. khanacademy.org
Table of Factors Influencing Reaction Control:
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Reversibility | Irreversible or slow reversal | Reversible |
| Activation Energy | Lower | Higher |
| Product Stability | Less stable | More stable |
This understanding of kinetic versus thermodynamic control is essential for the rational design of synthetic routes utilizing the versatile this compound scaffold.
Application of Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a powerful and widely used technique to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. wikipedia.orgias.ac.in By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can track the position of the label in the products, intermediates, and even transition states. This approach is invaluable for distinguishing between different possible mechanisms that might otherwise be indistinguishable. ias.ac.in
In the context of this compound, isotopic labeling can be strategically employed to answer key mechanistic questions in its various transformations. For instance, in reactions involving nucleophilic addition to the α,β-unsaturated ketone moiety, deuterium labeling can clarify the source of protons in the final product.
Consider a hypothetical reduction of the carbon-carbon double bond. By conducting the reaction in a deuterated solvent such as D₂O or CD₃OD, the incorporation of deuterium into the product would indicate that the solvent is the proton source. Conversely, if a deuterated reducing agent is used and deuterium is found at specific positions in the product, it would confirm the hydride transfer mechanism from that reagent.
Similarly, to probe the mechanism of cyclization or rearrangement reactions, carbon-13 labeling at specific positions within the this compound backbone would be highly informative. For example, in a potential intramolecular cyclization involving the acetylenic group and the carbonyl carbon, labeling either of these carbons with ¹³C would allow for the determination of the new bond formations by analyzing the ¹³C NMR spectrum of the product.
A hypothetical isotopic labeling study to investigate the mechanism of a base-catalyzed intramolecular cyclization is outlined in the table below.
| Labeled Reactant | Proposed Reaction | Expected Labeled Product and Mechanistic Insight |
| 1,5-Diphenylpent-2-en-4-yn-1-[¹³C] -one | Base-catalyzed intramolecular cyclization | If the ¹³C label appears at the carbon bearing the hydroxyl group in the cyclized product, it would support a mechanism where the acetylenic group attacks the carbonyl carbon. |
| 1,5-Diphenylpent-2-en-4-[¹³C] -yn-1-one | Base-catalyzed intramolecular cyclization | If the ¹³C label is found at a different position in the cyclic product, it might suggest an alternative mechanistic pathway, such as a rearrangement prior to cyclization. |
| Reaction in CH₃OD | Base-catalyzed intramolecular cyclization | Incorporation of deuterium at specific sites would reveal the proton transfer steps and the role of the solvent in the reaction mechanism. |
Such experiments, by providing a "snapshot" of atomic connectivity changes, are crucial for building a complete picture of the reaction mechanism. numberanalytics.com
Advanced Spectroscopic Probes for Transient Intermediates
Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated under normal conditions. researchgate.net The direct observation and characterization of these transient species are critical for a complete understanding of the reaction mechanism. Advanced spectroscopic techniques, particularly those with high temporal resolution, have become indispensable tools for this purpose. researchgate.netaps.orgosti.gov
For transformations involving this compound, techniques like femtosecond transient absorption spectroscopy and time-resolved infrared spectroscopy could provide invaluable insights. These methods allow for the monitoring of the reaction in real-time, on timescales ranging from femtoseconds to seconds, enabling the detection and structural characterization of fleeting intermediates. researchgate.netrsc.org
For example, in a photochemical reaction of this compound, such as a [2+2] cycloaddition or an electrocyclic ring-closure, femtosecond transient absorption spectroscopy could be used to observe the initial excited state and its evolution through various transient species. aps.orgosti.gov The absorption spectrum of each intermediate provides information about its electronic structure.
The table below summarizes how advanced spectroscopic techniques could be applied to study transient intermediates in a hypothetical photochemical transformation of this compound.
| Spectroscopic Technique | Information Obtainable | Potential Intermediates for this compound |
| Femtosecond Transient Absorption Spectroscopy | Electronic structure and lifetime of excited states and transient species. | Excited singlet and triplet states, biradicals, zwitterionic intermediates. |
| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational spectra (and thus structural information) of short-lived intermediates. | Changes in carbonyl and alkyne stretching frequencies upon excitation or reaction, indicating bond weakening or formation of new functional groups. |
| Time-Resolved NMR Spectroscopy | Structural information and kinetics of slower reactions involving longer-lived intermediates. | Isomeric intermediates, slowly equilibrating conformers. |
By combining the data from these advanced spectroscopic methods with computational studies, a detailed energy profile of the reaction can be constructed, including the structures and energies of the transition states and intermediates. This comprehensive approach provides a deep, molecular-level understanding of the transformations of this compound.
Applications of 1,5 Diphenylpent 2 En 4 Yn 1 One and Its Derivatives in Advanced Organic Synthesis and Materials Science
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The enynone motif is recognized as an important building block in organic synthesis. researchgate.netnih.gov The combination of an electron-poor double bond (due to the adjacent carbonyl group) and a reactive triple bond allows for a wide array of chemical transformations. These include conjugate additions, metal-catalyzed cyclizations, and sigmatropic rearrangements, providing access to a diverse range of molecular architectures. nih.gov The (E)-isomer of 1,5-diphenylpent-2-en-4-yn-1-one features a nearly planar structure, which facilitates its participation in various stereoselective reactions. researchgate.netresearchgate.net
Derivatives of the 1,5-diarylpent-1-en-4-yne skeleton are central to the structure of several natural products, most notably hypoxoside (B1254757) and its aglycone, rooperol (B1679527). researchgate.net Hypoxoside is a norlignan diglucoside isolated from the African potato (Hypoxis hemerocallidea), which is converted to the cytotoxic agent rooperol by the action of β-glucosidase. researchgate.netmdpi.com
The 1,5-diarylpentanoid backbone, closely related to this compound, is a key precursor for the synthesis of 2-styrylchromones, a class of heterocyclic compounds with a range of biological activities. ipb.pt The most general and classical method for synthesizing 2-styrylchromones involves the Baker–Venkataraman rearrangement. ipb.pt This process starts with the condensation of a 2'-hydroxyacetophenone (B8834) and a cinnamoyl chloride. The resulting ester undergoes a base-promoted rearrangement to form a 1,3-diketone, which exists in equilibrium with its enol tautomer, a 5-aryl-3-hydroxy-1-(2-hydroxyaryl)penta-2,4-dien-1-one. ipb.pt
This intermediate penta-2,4-dien-1-one is structurally analogous to what could be formed from this compound. The enynone could potentially be converted into the required dienone intermediate through a hydration reaction across the alkyne moiety, followed by appropriate functional group manipulations. The final step in the synthesis of 2-styrylchromones is an acid-catalyzed cyclodehydration of the penta-2,4-dien-1-one intermediate, which closes the pyrone ring to yield the target chromone (B188151) framework. ipb.pt The versatility of this approach allows for the introduction of various substituents on both the styryl and chromone portions of the molecule, leading to a large library of derivatives.
Conjugated enynes are highly valuable structural motifs found in numerous biologically active molecules and functional materials. researchgate.net The compound this compound is itself a functionalized conjugated enyne. Its framework serves as a platform for generating a variety of other substituted 1,4-enynes. The reactivity of its constituent parts—the ketone, the alkene, and the alkyne—can be selectively exploited to build molecular complexity.
Synthetic strategies can be designed to modify this parent structure. For example, reactions at the carbonyl group can introduce new functionalities without altering the core enyne system. Furthermore, the conjugated system is susceptible to various addition reactions. The development of general methods for synthesizing enynes that allow for high regio- and stereoselectivity is a significant area of research. researchgate.net The defined E-stereochemistry of the double bond in this compound makes it a predictable starting material for such transformations, enabling the synthesis of complex molecules with precise control over their three-dimensional structure. researchgate.netnih.gov
Development of Novel Materials with Specific Properties
The extended π-conjugated system inherent in the structure of this compound is a key feature for its application in materials science. Molecules with delocalized π-electrons often exhibit interesting electronic and photophysical properties, including nonlinear optical (NLO) activity. nih.gov
Organic materials with significant NLO properties are crucial for applications in modern technologies like telecommunications, optical switching, and laser technology. nih.govyoutube.com The NLO response of a material describes its change in optical properties in the presence of intense light, leading to phenomena like frequency doubling (second-harmonic generation). youtube.com
A common design for organic NLO materials is the donor-π-acceptor (D-π-A) structure. nih.gov In this design, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon excitation, which is a primary origin of the NLO response. Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are a well-studied class of D-π-A molecules with notable NLO properties. nih.gov
The compound this compound and its derivatives are structurally analogous to chalcones but possess a longer, more rigid π-conjugated bridge due to the inclusion of the alkyne unit. This extended conjugation provided by the enyne system can enhance the delocalization of π-electrons, a critical factor for high NLO activity. nih.gov By functionalizing the terminal phenyl rings with strong electron-donating and electron-accepting substituents, the D-π-A character of the molecule can be significantly enhanced, making these derivatives promising candidates for high-performance NLO materials.
The optical properties of conjugated organic molecules are intrinsically linked to their molecular structure. In the context of NLO materials based on the this compound framework, several structural features are critical. The length and nature of the π-conjugated bridge are paramount; the enyne system provides a highly polarizable and relatively rigid linker that efficiently transmits electronic effects between the ends of the molecule.
Modifying the terminal aryl groups is a key strategy for tuning the optical properties. nih.gov
Donor/Acceptor Groups: Introducing electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on one phenyl ring and electron-accepting groups (e.g., -NO₂, -CN) on the other enhances the molecular dipole moment and the intramolecular charge transfer character, which can lead to a significant increase in the NLO response. nih.gov
Planarity: The nearly planar structure of the conjugated backbone is important for maximizing π-orbital overlap and, consequently, electron delocalization. nih.gov
By systematically altering these structural elements, a deep understanding of the structure-property relationships can be established. This knowledge allows for the rational design of new materials based on the this compound scaffold with optimized NLO properties for specific applications, such as optical limiting or switching. nih.gov
Fluorescent Compounds for Optoelectronic Applications
While this compound itself is not primarily recognized for its fluorescent properties, its rigid, conjugated framework makes it an excellent scaffold for the synthesis of various fluorescent heterocyclic compounds. The enynone moiety is a precursor to a range of derivatives that exhibit significant luminescence, positioning it as a key intermediate in the development of materials for optoelectronic applications.
Derivatives such as pyrazoles, synthesized from 1,5-disubstituted pent-1-en-4-yn-1-ones, have been noted for their luminescent properties. The cyclization reaction of the enynone with hydrazine (B178648) derivatives leads to the formation of these N-heterocycles. The resulting pyrazole (B372694) structure, incorporating one of the phenyl rings and the core carbon backbone of the original enynone, can exhibit fluorescence depending on the specific substituents and the reaction conditions employed. The investigation into the luminescent characteristics of these azole derivatives highlights the potential of the this compound skeleton in creating novel functional materials.
Catalysis and Reaction Development Substrates
The distinct electronic and steric properties of this compound make it an ideal substrate for exploring and developing new catalytic methods, particularly in metal-catalyzed reactions and complex cascade sequences.
The enynone structure of this compound is a valuable precursor in various metal-catalyzed transformations. researchgate.netnih.gov Its conjugated π-system can coordinate with metal centers, enabling a range of synthetic operations. One of the notable applications is in the metal-catalyzed formation of furans. researchgate.netnih.gov Through reactions involving 2-furyl carbene complexes, the enynone can be transformed into highly substituted furan (B31954) rings, which are important structural motifs in many natural products and pharmaceuticals. researchgate.netnih.gov The reactivity of the double and triple bonds allows for selective activation by different metal catalysts, leading to diverse and predictable outcomes.
Cascade or domino reactions are highly efficient synthetic processes where a single event initiates a sequence of intramolecular transformations, leading to the rapid construction of complex molecular architectures from simple starting materials. The this compound molecule, with its multiple reactive sites, is well-suited for use in such reaction sequences.
A key example is its reaction with monosubstituted hydrazines. This process can proceed via a cascade mechanism involving initial nucleophilic attack at the carbonyl or β-carbon, followed by an intramolecular cyclization. For instance, the reaction with phenylhydrazine (B124118) can lead to the formation of 1,5-diphenyl-3-phenylethynyl-4,5-dihydropyrazole. This transformation involves the formation of multiple bonds in a single operation, showcasing the utility of the enynone as a substrate in developing efficient and atom-economical cascade reactions.
Synthesis of Other Value-Added Compounds (e.g., Aurones, Isoflavonoids, Flavonoids – as chalcone (B49325) related intermediates)
This compound is structurally related to chalcones (1,3-diaryl-2-propen-1-ones), which are well-established precursors in the biosynthesis and chemical synthesis of flavonoids, isoflavonoids, and aurones. core.ac.ukacs.orgnih.govresearchgate.netnih.gov These classes of compounds are of significant interest due to their widespread presence in plants and their diverse biological activities. The enynone can be considered a "chalcone analogue" and serves as a critical intermediate for accessing these valuable molecular frameworks.
Aurones: The synthesis of aurones, which are (Z)-2-benzylidenebenzofuran-3(2H)-ones, can be achieved from precursors structurally similar to this compound. Specifically, 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ones are known precursors that undergo cyclization to form the aurone (B1235358) core. researchgate.net By incorporating a hydroxyl group at the ortho-position of the benzoyl phenyl ring (Ring A) of this compound, the resulting molecule becomes a direct substrate for aurone synthesis. The reaction typically proceeds via an intramolecular cyclization where the phenolic oxygen attacks the alkyne moiety. researchgate.netunipi.it
Flavonoids and Isoflavonoids: Chalcones are the primary building blocks for flavonoids and isoflavonoids. core.ac.ukresearchgate.net The typical pathway to flavonoids involves the oxidative cyclization of a 2'-hydroxychalcone. core.ac.uk Similarly, isoflavones are traditionally synthesized from chalcone precursors through an oxidative rearrangement of the B-ring aryl group. rsc.org Although this compound lacks the requisite 2'-hydroxyl group for direct cyclization, its chalcone-like scaffold makes it a key starting material. Synthetic strategies can introduce this functionality, thereby converting the enynone into a direct precursor for these heterocyclic systems. The versatility of the enynone core allows for modifications that channel it into these important synthetic pathways. nih.gov
Future Directions and Emerging Research Avenues in 1,5 Diphenylpent 2 En 4 Yn 1 One Chemistry
Development of Novel Catalytic and Asymmetric Transformations
The enynone motif is a well-established precursor in various synthetic transformations, including conjugated additions, metal-catalyzed furan (B31954) formations, and nih.govnih.gov-sigmatropic rearrangements. researchgate.net A significant future direction lies in the development of novel catalytic systems to control the reactivity and selectivity of these processes. Research is increasingly focused on designing transition-metal catalysts (e.g., based on gold, platinum, or rhodium) that can activate the alkyne or alkene moieties selectively, enabling new reaction pathways.
A paramount goal in this area is the advancement of asymmetric catalysis. The development of chiral catalysts, including metal-ligand complexes and organocatalysts, will be crucial for accessing enantiomerically enriched products from 1,5-diphenylpent-2-en-4-yn-1-one. Such asymmetric transformations are vital for the synthesis of complex, biologically active molecules and natural products, where specific stereoisomers are often responsible for the desired activity.
Exploration of New Derivatization Pathways and Functionalization Strategies
The rich functionality of this compound offers multiple sites for chemical modification. Future research will undoubtedly explore new derivatization pathways to generate a diverse library of novel compounds. This includes:
Conjugate Addition: While conjugate addition reactions are known, future work will likely involve a broader scope of nucleophiles, including organometallic reagents and heteroatomic nucleophiles, to introduce new functionalities at the C3 position. researchgate.net
Pericyclic Reactions: The dieneyne-like structure is a candidate for various pericyclic reactions, such as Diels-Alder and electrocyclizations, which could be triggered thermally or photochemically to construct complex polycyclic systems.
Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound as a key component could provide rapid access to complex molecular architectures, which is highly desirable for creating libraries of compounds for biological screening.
These strategies are instrumental in leveraging the enynone core to build more elaborate molecules, including those found in the methylenomycin and effusol (B30452) classes of natural products. acs.orgacs.org
Integration of this compound into Polymer and Supramolecular Chemistry
The rigid, conjugated structure of this compound makes it an attractive monomer for the synthesis of advanced materials. Future research is anticipated in its incorporation into polymers. The resulting materials could possess interesting photophysical or electronic properties, such as conductivity or nonlinear optical activity, stemming from the extended π-system.
In supramolecular chemistry, the molecule's planar character and potential for non-covalent interactions are ripe for exploration. Crystallographic studies show that molecules of (E)-1,5-diphenylpent-2-en-4-yn-1-one can self-assemble into zigzag chains in the solid state through weak C-H···O hydrogen bonds. researchgate.net Future work could focus on programming more complex self-assembly by modifying the phenyl rings with recognition motifs (e.g., hydrogen-bond donors/acceptors) to create well-defined nanostructures like wires, sheets, or porous frameworks.
Advanced in-situ Spectroscopic Characterization Techniques for Reaction Monitoring
To optimize existing transformations and discover new ones, a detailed mechanistic understanding is essential. The application of advanced in-situ spectroscopic techniques represents a major frontier. By using methods such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and Process NMR (Nuclear Magnetic Resonance), chemists can monitor reactions involving this compound in real-time. This allows for the direct observation of reactive intermediates, the determination of reaction kinetics, and the elucidation of catalytic cycles, providing insights that are unobtainable from traditional offline analysis of starting materials and final products.
Refinement of Computational Models for Enhanced Predictive Power
Computational chemistry is a powerful tool for studying molecules like this compound. researchgate.net Existing computational models have been used to analyze its conformation, revealing a nearly planar structure. researchgate.net Future research will focus on refining these models for greater predictive accuracy. Advanced Density Functional Theory (DFT) and other quantum chemistry methods can be employed to:
Predict the regioselectivity and stereoselectivity of reactions with a high degree of confidence.
Model transition states to understand activation barriers and reaction mechanisms.
Simulate the electronic and optical properties of new derivatives and polymers before their synthesis, guiding experimental efforts toward the most promising targets. nih.gov
These enhanced computational tools will accelerate the discovery and development process, making it more efficient and cost-effective.
Sustainable and Environmentally Benign Synthetic Methodologies for Enynones
A growing emphasis in modern chemistry is the development of sustainable and green synthetic methods. rsc.org The current synthesis of this compound often involves a condensation reaction using a stoichiometric base like sodium hydroxide (B78521) in an alcohol-water solvent mixture. researchgate.net Future research will aim to develop more environmentally benign alternatives. Key goals include:
Catalytic Processes: Replacing stoichiometric reagents with catalytic amounts of more efficient and recyclable catalysts.
Green Solvents: Investigating the use of safer, renewable, and less hazardous solvents, such as water, supercritical CO₂, or bio-based solvents.
Energy Efficiency: Exploring methods that proceed at lower temperatures or use alternative energy sources like microwave or ultrasonic irradiation to reduce energy consumption. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
By focusing on these principles, the synthesis of this compound and related enynones can be aligned with the broader goals of sustainable chemistry. rsc.org
Data Table: Emerging Research Focus Areas
| Research Area | Key Objectives | Relevant Techniques & Approaches |
| Novel Catalysis | Achieve high selectivity and yield; develop asymmetric variants for chiral products. | Transition-metal catalysis, organocatalysis, chiral ligand design. |
| Derivatization | Create diverse molecular libraries for screening; synthesize complex natural products. | Conjugate addition, pericyclic reactions, multicomponent reactions. |
| Materials Science | Develop functional polymers and programmed supramolecular assemblies. | Polymerization, crystal engineering, self-assembly studies. |
| Reaction Monitoring | Gain real-time mechanistic and kinetic insights into reactions. | In-situ FT-IR, Raman spectroscopy, Process NMR. |
| Computational Modeling | Predict reaction outcomes and material properties; guide experimental design. | Density Functional Theory (DFT), molecular mechanics, quantum chemistry. researchgate.net |
| Sustainable Synthesis | Reduce environmental impact; improve efficiency and safety. | Green solvents, catalytic methods, flow chemistry, energy-efficient processes. rsc.org |
Q & A
Q. Table 1: Synthetic Protocols Comparison
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Sonogashira Coupling | 65–75 | 95–98 | Acta Cryst. E |
| Aldol Condensation | 50–60 | 90–95 | NIST Data |
Advanced: How to resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer :
Discrepancies often arise from approximations in density functional theory (DFT). Address this by:
Benchmark Computational Models : Use hybrid functionals (e.g., B3LYP ) with basis sets (6-311+G(d,p)) to minimize exchange-correlation errors.
Experimental Triangulation : Compare DFT-predicted IR/Raman spectra with empirical data. For example, if the calculated C=O stretch (1750 cm⁻¹) deviates from observed (1720 cm⁻¹), re-evaluate solvent effects or anharmonic corrections .
Crystallographic Validation : Cross-check computed bond lengths/angles with XRD data (e.g., C≡C bond: 1.20 Å calc. vs. 1.21 Å expt. ).
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer :
A multi-technique approach is essential:
- XRD : Resolve stereochemistry (e.g., (E)-configuration at C2 ).
- NMR : ¹³C NMR should show carbonyl (δ ~200 ppm) and sp-hybridized carbons (C≡C at δ ~85–95 ppm).
- Mass Spectrometry : ESI-MS (m/z calc. 260.3; observed [M+H]⁺ 261.3).
- Elemental Analysis : Match calculated (C: 82.7%, H: 5.4%) with experimental values .
Advanced: How to design experiments to probe the reactivity of the enynone moiety in cross-coupling reactions?
Methodological Answer :
Focus on mechanistic studies:
Substrate Scope Analysis : Vary aryl halides in Sonogashira reactions to assess electronic effects (e.g., electron-deficient vs. rich substituents). Monitor yields and byproducts via GC-MS.
Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetallation).
Computational Mapping : Identify transition states (TS) for key steps (e.g., alkyne activation) using DFT. Compare TS energies with experimental activation parameters .
Q. Table 2: Reactivity Trends with Different Catalysts
| Catalyst | Reaction Rate (s⁻¹) | Selectivity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 1.2 × 10⁻³ | 85 |
| CuI/Pd(OAc)₂ | 2.5 × 10⁻³ | 92 |
Basic: How to address low yields in large-scale syntheses of this compound?
Methodological Answer :
Scale-up challenges often relate to heat transfer or purification. Mitigate by:
- Process Optimization : Use flow chemistry for exothermic steps (e.g., alkyne formation) to improve temperature control.
- Workup Strategies : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective purification .
Advanced: What strategies can differentiate this compound’s biological activity from structurally similar analogs?
Methodological Answer :
Employ comparative studies:
QSAR Modeling : Correlate substituent effects (e.g., phenyl vs. heteroaryl) with bioactivity using molecular descriptors (logP, polar surface area).
Targeted Assays : Test inhibition of specific enzymes (e.g., kinases) versus analogs. Use SPR or ITC to quantify binding affinities.
Metabolic Stability : Compare hepatic microsome half-lives (e.g., human vs. murine) to assess interspecies variability .
Basic: How to ensure reproducibility in published synthetic protocols?
Methodological Answer :
Adhere to FAIR principles:
- Documentation : Report exact stoichiometry, solvent grades, and equipment (e.g., microwave reactor settings).
- Raw Data Sharing : Include HPLC chromatograms and NMR spectra in supplementary materials .
Advanced: How to analyze competing reaction pathways in the presence of protic solvents?
Methodological Answer :
Use kinetic and mechanistic probes:
In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., enolates vs. allenyl species).
Isotopic Labeling : Introduce ¹⁸O in solvents to trace oxygen incorporation in byproducts.
DFT-Free Energy Calculations : Map potential energy surfaces to identify dominant pathways under varying conditions .
Basic: What are the best practices for storing this compound to prevent degradation?
Q. Methodological Answer :
- Storage Conditions : Keep under argon at –20°C in amber vials.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC checks .
Advanced: How to design a study comparing this compound’s photophysical properties with its derivatives?
Q. Methodological Answer :
- Spectroscopic Screening : Measure fluorescence quantum yields (ΦF) and Stokes shifts in varying solvents.
- TD-DFT Calculations : Predict excited-state transitions and compare with experimental UV-Vis/fluorescence maxima.
- Structure-Property Correlations : Use Hammett plots to link substituent σ values to emission wavelengths .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
